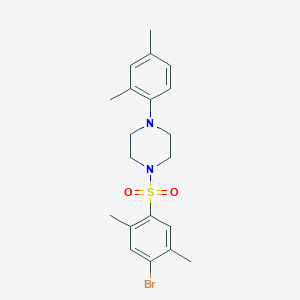

![molecular formula C12H21NO B2717393 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol CAS No. 2228355-78-8](/img/structure/B2717393.png)

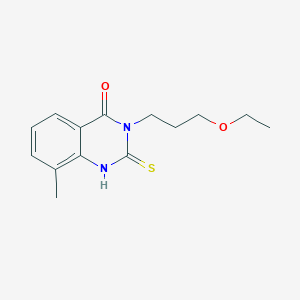

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as Nopol , is a bicyclic primary alcohol with a gently balsamic smell evoking camphor tree bark . It is used as a constituent of woody-type odors in detergents or cosmetics .

Synthesis Analysis

The synthesis of similar bicyclic structures has been explored in the literature . An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- has a molecular weight of 152.2334 .Chemical Reactions Analysis

While specific chemical reactions involving “1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol” are not available, it’s worth noting that similar bicyclic structures have been synthesized using [2 + 2] cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a molecular weight of 282.4g/mol .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

The study by Lee et al. (2009) discussed the Au(I)-catalyzed cycloisomerization reaction of amide- or ester-tethered 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones, showing the potential of bicyclic compounds in facilitating complex chemical transformations. Computational investigations suggested a stepwise cyclization and skeletal rearrangement as the probable reaction pathway, underlining the role of structural features in reactivity (Lee, Kang, & Chung, 2009).

Synthesis of Aminofurans and Pentafulvenes

Shoji et al. (2017) developed a method for synthesizing 2-aminofuran derivatives, which could be converted into 6-aminopentafulvene derivatives. This showcases the utility of bicyclic structures as intermediates in producing compounds with potential biological activity (Shoji et al., 2017).

Carbocyclic Nucleosides Synthesis

Hřebabecký, Masojídková, and Holý (2005) explored the synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic alcohols. Their work illustrates the application of bicyclic compounds in the synthesis of nucleoside analogues, highlighting their potential in therapeutic development (Hřebabecký, Masojídková, & Holý, 2005).

Polymer Science

Sutthasupa, Sanda, and Masuda (2008) reported on the copolymerization of amino acid functionalized norbornene monomers, leading to amphiphilic block copolymers that form reverse micelles. This research demonstrates the incorporation of bicyclic structures into polymer chains, affecting the material's properties and potential applications in drug delivery systems (Sutthasupa, Sanda, & Masuda, 2008).

Antioxidant Activity

Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of bicyclic compounds and their heterocyclic analogues. Their findings suggest that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants like linalool. This highlights the potential of bicyclic compounds in developing new antioxidant agents (Stobiecka et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-11(2)8-4-5-9(10(11)6-8)12(3,14)7-13/h5,8,10,14H,4,6-7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOUXANYKATMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C(C)(CN)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

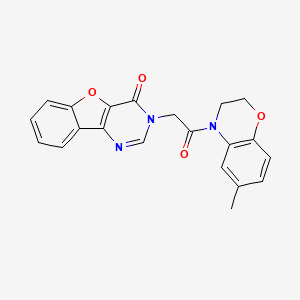

![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)

![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

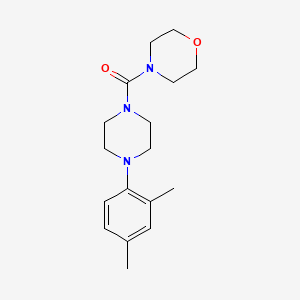

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

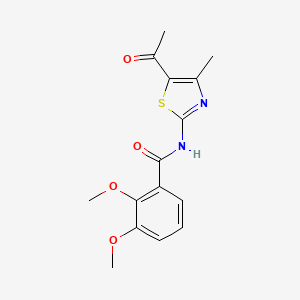

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)